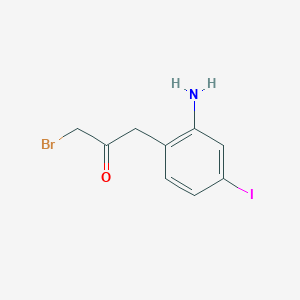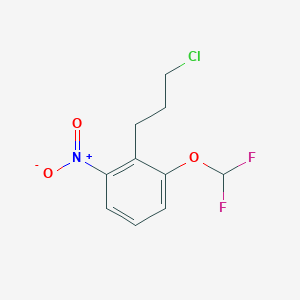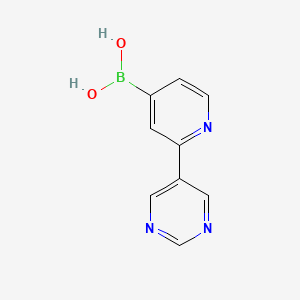
(2-(Pyrimidin-5-yl)pyridin-4-yl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-(Pyrimidin-5-yl)pyridin-4-yl)boronic acid is a boronic acid derivative that features a pyrimidine ring attached to a pyridine ring through a boronic acid functional group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (2-(Pyrimidin-5-yl)pyridin-4-yl)boronic acid typically involves the reaction of a 2-halopyridine with a metalation reagent to form an organometallic intermediate. This intermediate is then reacted with a suitable boric acid ester to form a pyridine-boron complex. Finally, the complex is treated with a proton source to yield the desired boronic acid .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity through the use of advanced purification techniques and controlled reaction environments.
化学反応の分析
Types of Reactions: (2-(Pyrimidin-5-yl)pyridin-4-yl)boronic acid can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding alcohols or ketones.
Reduction: Formation of corresponding hydrocarbons.
Substitution: Replacement of the boronic acid group with other functional groups.
Common Reagents and Conditions:
Oxidation: Typically involves oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Commonly uses reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Often employs halogenating agents or nucleophiles under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield alcohols or ketones, while reduction can produce hydrocarbons .
科学的研究の応用
(2-(Pyrimidin-5-yl)pyridin-4-yl)boronic acid has a wide range of applications in scientific research:
Medicine: Investigated for its role in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: Utilized in the production of advanced materials and specialty chemicals.
作用機序
The mechanism of action of (2-(Pyrimidin-5-yl)pyridin-4-yl)boronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with hydroxyl or amino groups in biological molecules, leading to the formation of stable covalent bonds. This property makes it useful in the design of enzyme inhibitors and other biologically active compounds .
類似化合物との比較
Pyridine-4-boronic acid pinacol ester: Used in similar applications, particularly in Suzuki-Miyaura coupling reactions.
2-Aminopyridine-4-boronic acid pinacol ester: Another boronic acid derivative with applications in organic synthesis.
Uniqueness: (2-(Pyrimidin-5-yl)pyridin-4-yl)boronic acid is unique due to its specific structure, which combines a pyrimidine ring with a pyridine ring through a boronic acid group. This unique structure imparts distinct chemical properties and reactivity, making it valuable in various synthetic and research applications.
特性
分子式 |
C9H8BN3O2 |
|---|---|
分子量 |
200.99 g/mol |
IUPAC名 |
(2-pyrimidin-5-ylpyridin-4-yl)boronic acid |
InChI |
InChI=1S/C9H8BN3O2/c14-10(15)8-1-2-13-9(3-8)7-4-11-6-12-5-7/h1-6,14-15H |
InChIキー |
MDFDWJRYAMQIFU-UHFFFAOYSA-N |
正規SMILES |
B(C1=CC(=NC=C1)C2=CN=CN=C2)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


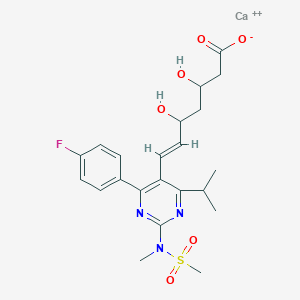
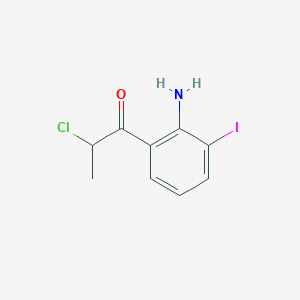
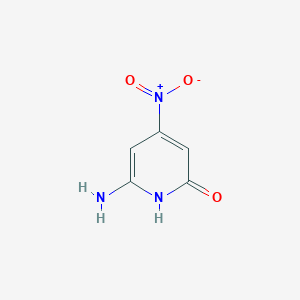
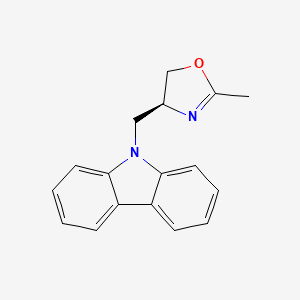
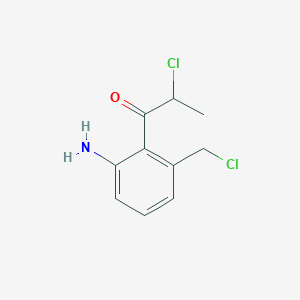

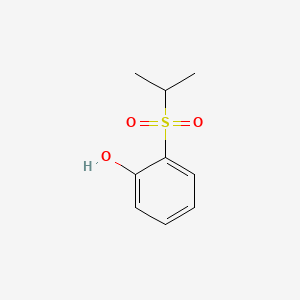

![[5-Hydroxy-6-[2-(4-hydroxy-3-methoxyphenyl)ethoxy]-2-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl] 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate](/img/structure/B14073432.png)


![(2R,3R)-3-{[(tert-butoxy)carbonyl]amino}-3-(2-fluorophenyl)-2-hydroxypropanoic acid](/img/structure/B14073444.png)
